molecular formula C29H28N4O3S B2954890 3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 865655-10-3

3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

Cat. No. B2954890
CAS RN: 865655-10-3
M. Wt: 512.63
InChI Key: GLRXOHUTNXPUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C29H28N4O3S and its molecular weight is 512.63. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Thienopyrimidines

Thienopyrimidines and their derivatives are synthesized through various methods, contributing significantly to medicinal chemistry. For example, Shestakov et al. (2014) developed methods for synthesizing 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones and their derivatives, which are precursors for further chemical modifications leading to biologically active compounds (Shestakov, Prezent, Kartsev, & Shikhaliev, 2014). Similarly, Dyachenko et al. (2020) reported a one-pot synthesis method for Thieno[2,3-b]pyridine and Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, showcasing the versatility of such compounds in creating complex heterocyclic structures (Dyachenko, Dyachenko, Dorovatovsky, Khrustalev, & Nenajdenko, 2020).

Biological Activity and Applications

The synthesis of polynuclear heterocycles, such as Azolothienopyrimidines and Thienothiazolopyrimidines, has been explored due to their high biological activities. El-Gazzar et al. (2006) synthesized thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring, aiming to produce compounds with biological activities like inhibitors of adenosine kinase and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).

Synthesis Techniques and Compound Modification

The development of synthesis techniques and compound modifications is crucial in creating derivatives with potential applications. For instance, the synthesis and pharmacological evaluation of thieno[2,3-d]pyrimidin-2,4-dione and 5H-pyrimido[5,4-b]indol-2,4-dione derivatives by Santagati et al. (1995) highlighted the analgesic and anti-inflammatory activities of these substances, demonstrating the therapeutic potential of such derivatives (Santagati, Caruso, Cutuli, & Caccamo, 1995).

properties

IUPAC Name

4-(3,4-dimethylphenyl)-6-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3S/c1-17-12-13-21(14-18(17)2)33-27(35)26-22-9-5-4-6-10-23(22)37-28(26)31(29(33)36)16-20-15-25(34)32-19(3)8-7-11-24(32)30-20/h7-8,11-15H,4-6,9-10,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRXOHUTNXPUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=O)N5C(=CC=CC5=N4)C)SC6=C3CCCCC6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.